molecular formula C15H11ClO4 B1331710 4-Formyl-2-methoxyphenyl 4-chlorobenzoate CAS No. 321726-57-2

4-Formyl-2-methoxyphenyl 4-chlorobenzoate

Cat. No. B1331710
CAS RN: 321726-57-2
M. Wt: 290.7 g/mol
InChI Key: TUSSATZPNQQXSX-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 4-chlorobenzoate is an aromatic compound used in a variety of scientific research applications. It is a key intermediate in the synthesis of several compounds, and has been used in the past for the synthesis of drugs, dyes, and other compounds. It has also been used for the production of a variety of chemicals, including pharmaceuticals, agrochemicals, and biocides.

Scientific Research Applications

Liquid Crystalline Properties

4-Formyl-2-methoxyphenyl 4-chlorobenzoate has been used in the synthesis of mesogenic homologous series, which exhibit unique liquid crystalline properties. Research by Thaker et al. (2012) focused on synthesizing and characterizing novel liquid crystalline compounds containing a 2,6-disubstituted naphthalene ring system. They discovered that these compounds exhibit mesomorphic behavior, with some series showing enantiotropic nematic mesophases and smectic A mesophases (Thaker et al., 2012).

Aromatic Ring Cleavage in Lignin Degradation

In the study of lignin degradation, this compound plays a role in the formation of arylglycerol-γ-formyl ester, a degradation product. This compound is identified as a significant product in the degradation of nonphenolic β-O-4 lignin substructure model compounds by Coriolus versicolor, an important observation for understanding the biodegradation process of lignin (Kawai, Umezawa, & Higuchi, 1985).

Corrosion Inhibition

Bentiss et al. (2009) researched the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. Their findings suggest that derivatives of 4-methoxyphenyl, a related compound to this compound, can be effective in preventing acidic corrosion in metals (Bentiss et al., 2009).

Enhancing Solid-State Emission of Polymers

Li et al. (2002) conducted a study on the postfunctionalization of poly(3-hexylthiophene), where they systematically analyzed the electronic and steric effects of various functional groups, including formyl and methoxyphenyl groups. This research is crucial for understanding how to tune optical properties and enhance the solid-state emission of poly(thiophene)s, which has implications in electronic and photonic applications (Li, Vamvounis, & Holdcroft, 2002).

Synthesis of Functional Derivatives

Potkin et al. (2019) explored the acylation of vanillin, a process related to the creation of 4-formyl-2-methoxyphenyl derivatives. They synthesized functional derivatives, including those containing isoxazole and isothiazole heterocycles, which are valuable in various chemical synthesis applications (Potkin et al., 2019)

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSSATZPNQQXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351120
Record name 4-formyl-2-methoxyphenyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321726-57-2
Record name Benzoic acid, 4-chloro-, 4-formyl-2-methoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321726-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-formyl-2-methoxyphenyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The study investigated the potential anti-inflammatory activity of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate by computationally docking it to the COX-2 enzyme (PDB ID: 6COX). The results suggest that this compound binds to the COX-2 enzyme with a binding energy of -8.18 kcal/mol on chain A of the receptor, which is stronger than its parent compound vanillin (-4.96 kcal/mol) []. While this computational study provides a theoretical basis for potential anti-inflammatory activity, further experimental validation is needed to confirm these findings and elucidate the downstream effects of this interaction.

A: The research highlights the modification of vanillin's phenolic -OH group with an aromatic ring, a carbonyl group, and a halogen to synthesize this compound. This structural modification is proposed to enhance the compound's lipophilicity and potentially improve its bioactivity compared to vanillin []. The docking study supports this hypothesis, demonstrating a stronger binding affinity to COX-2. Further studies exploring modifications to the aromatic rings or substituents could provide a more comprehensive understanding of the SAR.

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